1-Cyclopropyl-3-(2-fluorophenyl)piperazine
Description
Historical Background and Discovery
1-Cyclopropyl-3-(2-fluorophenyl)piperazine emerged as a synthetic target during the early 21st century, driven by advancements in piperazine-based drug discovery. Piperazine derivatives gained prominence in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as neurotransmitter receptors. While the exact date of its first synthesis remains undocumented, its CAS registry number (1248907-65-4) indicates formal characterization in the 2010s. The compound’s design reflects a broader trend in modifying piperazine scaffolds with fluorinated aryl and small cyclic alkyl groups to optimize pharmacokinetic properties. Early synthetic routes likely adapted methodologies from analogous phenylpiperazines, leveraging nucleophilic substitution and reductive amination techniques.
Significance in Organic Chemistry
This compound exemplifies the strategic integration of fluorinated and constrained structural motifs in organic synthesis. The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the cyclopropyl ring imposes conformational rigidity, potentially improving target selectivity. These features align with modern drug design principles, where fluorine incorporation is a key strategy for modulating bioavailability and binding affinity. The compound also serves as a valuable intermediate for synthesizing complex heterocycles, enabling access to libraries of bioactive molecules through further functionalization of its piperazine core.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇FN₂ | |
| Molecular Weight | 220.29 g/mol | |
| CAS Registry Number | 1248907-65-4 | |
| Purity (Commercial) | ≥95% | |
| Partition Coefficient (logP) | 2.89 (predicted) |
Position within Piperazine Derivative Classification
This compound belongs to the disubstituted phenylpiperazine subclass, distinguished by its cyclopropyl and 2-fluorophenyl substituents. Piperazine derivatives are broadly categorized based on substitution patterns:
- Monosubstituted Piperazines : Feature a single aryl or alkyl group (e.g., 1-phenylpiperazine).
- Disubstituted Piperazines : Include two non-hydrogen groups, often with varied regiochemistry (e.g., 1-cyclopropyl-3-(4-fluorophenyl)piperazine).
- Trisubstituted and Complex Derivatives : Incorporate additional functional groups or fused rings (e.g., triazolopyridazine-piperazine hybrids).
This compound falls into the disubstituted category, with substituents at the 1- and 3-positions of the piperazine ring. Its structural uniqueness lies in the combination of a sterically demanding cyclopropyl group and an electron-withdrawing fluorine atom at the ortho position of the phenyl ring, which collectively influence electronic and steric properties.
Table 2: Comparison of Selected Piperazine Derivatives
Properties
IUPAC Name |
1-cyclopropyl-3-(2-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2/c14-12-4-2-1-3-11(12)13-9-16(8-7-15-13)10-5-6-10/h1-4,10,13,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBQZXKPGOLJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265511 | |
| Record name | 1-Cyclopropyl-3-(2-fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248907-65-4 | |
| Record name | 1-Cyclopropyl-3-(2-fluorophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1248907-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-(2-fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Buchwald–Hartwig Amination Approach
One of the most effective methods to prepare N-substituted piperazines, including this compound, involves the Buchwald–Hartwig amination. This method couples an aryl halide with piperazine or its derivatives under palladium catalysis.
- Procedure : The reaction of 2-fluorophenyl bromide or iodide with cyclopropyl-protected piperazine in the presence of a palladium catalyst, ligand, and base in an organic solvent (e.g., toluene or dioxane) at elevated temperatures (80–110 °C) yields the desired product after deprotection if necessary.
- Yields : Reported yields range from 66% to 95% depending on the halide leaving group and catalyst system used.
- Advantages : High selectivity, good yields, and mild conditions.
- Notes : The use of iodides and optimized ligands improves yield significantly compared to bromides or chlorides.
Nucleophilic Aromatic Substitution (SNAr)
In cases where the aromatic ring contains an activating group and a good leaving group (e.g., halogen), SNAr can be used:
- Procedure : Piperazine is reacted with 2-fluoro-substituted halobenzenes under basic conditions.
- Limitations : The fluorine substituent at the ortho position can reduce the reactivity due to steric hindrance; thus, SNAr is less favored for 2-fluorophenyl derivatives.
- Optimization : Use of strong bases or metal bases (e.g., cyclohexyl magnesium chloride) can enhance nucleophilicity and improve yields.
Stepwise Alkylation of Piperazine
Selective alkylation of piperazine nitrogen atoms can be employed:
- Step 1 : Protection of one nitrogen (e.g., with Boc group),
- Step 2 : Alkylation of the free nitrogen with 2-fluorophenyl halide,
- Step 3 : Deprotection and subsequent alkylation with cyclopropyl halide.
This method allows for regioselective introduction of the cyclopropyl and 2-fluorophenyl groups.
Cyclization Methods
Alternative methods involve building the piperazine ring from precursors:
- Reaction of bis(dichloroethyl)amine with 2-fluoroaniline derivatives,
- Followed by cyclization and functional group modifications to introduce the cyclopropyl substituent.
These methods are less common due to complexity and lower yields but provide routes when direct substitution is challenging.
Detailed Reaction Conditions and Yields
| Method | Starting Materials | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Buchwald–Hartwig Amination | 2-Fluorophenyl iodide + cyclopropylpiperazine | Pd catalyst, ligand (e.g., BINAP), base (NaOtBu) | 80–110 °C, 12–24 h | 85–95 | High yield with iodides and optimized ligands |
| SNAr | 2-Fluorophenyl bromide + piperazine | Base (NaH, cyclohexyl MgCl) | 50–100 °C, 10–24 h | 30–50 | Lower yield due to sterics; improved by strong base |
| Stepwise Alkylation | Piperazine + 2-fluorophenyl halide + cyclopropyl halide | Protecting group reagents, alkyl halides | Varied; typically RT to reflux | 60–75 | Allows regioselectivity but multi-step |
| Cyclization | Bis(dichloroethyl)amine + 2-fluoroaniline | Base, solvent (THF, DCM) | Reflux, 12–48 h | 40–60 | Less common, more complex |
Research Findings and Optimization Insights
- Use of palladium catalysts with bulky phosphine ligands (e.g., Xantphos, BINAP) significantly improves coupling efficiency and selectivity.
- Iodide leaving groups outperform bromides and chlorides in Buchwald–Hartwig aminations.
- Strong bases such as sodium tert-butoxide or organomagnesium reagents increase the nucleophilicity of piperazine nitrogen in SNAr reactions.
- Protecting group strategies enable selective mono-substitution on piperazine nitrogen atoms, critical for preparing asymmetrically substituted derivatives like this compound.
- Reaction temperature and solvent choice impact yields and purity; polar aprotic solvents like acetonitrile or THF are preferred.
- Reaction times vary from 10 to 48 hours depending on method and scale.
Chemical Reactions Analysis
1-Cyclopropyl-3-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Monoamine Oxidase Inhibition
Research indicates that compounds with similar structures to 1-Cyclopropyl-3-(2-fluorophenyl)piperazine exhibit significant inhibition of monoamine oxidase (MAO), particularly MAO-B. This inhibition is relevant in treating neurodegenerative diseases, such as Alzheimer's and depression.
- Mechanism : The compound may enhance neurotransmitter levels (serotonin and dopamine) by inhibiting MAO activity, potentially alleviating symptoms associated with mood disorders.
Anticonvulsant Activity
Studies have shown that derivatives of this compound possess anticonvulsant properties, demonstrating efficacy in animal models for epilepsy.
- Findings : In a study assessing various piperazine derivatives, compounds similar to this compound showed high activity in maximal electroshock tests (MES), indicating potential as new antiepileptic agents .
Induction of Apoptosis
Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells (MDA-MB-231).
- Mechanism : The induction of apoptosis appears to involve modulation of BCL2 and caspases pathways, leading to increased cell death.
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MDA-MB-231 breast cancer cells | |
| MAO Inhibition | Selective inhibition with low IC50 values | |
| Cytotoxicity | Moderate to high cytotoxicity observed in vitro |
Intermediate for Antithrombotic Agents
This compound has been identified as an intermediate in the synthesis of antithrombotic drugs like Prasugrel.
- Synthesis Method : The preparation method involves using readily available raw materials that have low toxicity and generate less waste, making it suitable for industrial production .
Antimicrobial Activity
There is emerging evidence that compounds related to this compound may exhibit antimicrobial properties, although more research is needed to fully elucidate these effects.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Aryl Substituent Variations
- 2-Fluorophenyl vs. Other Aryl Groups: 1-(3-Chlorophenyl)piperazine and 1-(4-methoxyphenyl)piperazine () demonstrate how halogenation or methoxy substitution alters receptor affinity. The 2-fluorophenyl group in the target compound may enhance selectivity for monoamine oxidase-B (MAO-B) due to its electron-withdrawing properties, as seen in pyridazinone derivatives (e.g., T3 and T6) that showed sub-micromolar MAO-B inhibition . 1-(3-Trifluoromethylphenyl)piperazine () exhibits higher lipophilicity, which could improve blood-brain barrier penetration compared to the 2-fluorophenyl analog .
Cyclopropyl vs. Alkyl/Alkoxy Spacers
- 1-Cyclopropyl-3-(2-methylphenyl)piperazine () replaces fluorine with a methyl group, reducing electronic effects but increasing steric bulk. This modification could impact binding to targets like the dopamine transporter (DAT), where substituent size and polarity are critical .
- Piperazine-embedded quinolones () with ethylene or methylene spacers between the piperazine and core structure showed improved aqueous solubility (80 μM) compared to directly attached analogs (<20 μM). The cyclopropyl group in the target compound may similarly reduce solubility due to its hydrophobic nature .
MAO-B Inhibition
- Pyridazinones T3 and T6 (), containing 2-fluorophenylpiperazine, exhibited selective and reversible MAO-B inhibition (IC₅₀ < 1 μM). The cyclopropyl group in the target compound could further modulate potency by restricting conformational flexibility .
- In contrast, 1-(4-methoxyphenyl)piperazine derivatives () are less selective for MAO-B, highlighting the importance of fluorine positioning .
Dopamine Transporter (DAT) Affinity
- GBR 12909 analogs (–18) with bis(4-fluorophenyl) or diphenylmethoxy groups show nanomolar DAT affinity. The 2-fluorophenyl group in the target compound may reduce DAT selectivity compared to 4-fluorophenyl analogs but improve metabolic stability .
- Compound 7 (), a rigid bridged piperazine, demonstrated high DAT affinity (IC₅₀ = 8.0 nM), suggesting that cyclopropyl-induced rigidity in the target compound could similarly enhance binding .
Antimicrobial Activity
- 4-(2-Fluorophenyl)piperazine hybrids () showed enhanced antimicrobial activity due to increased lipophilicity. The cyclopropyl group in the target compound may further augment this property, though specific data are lacking .
Key Data Tables
Table 1: Comparative Analysis of Piperazine Derivatives
Table 2: Substituent Impact on Solubility and Binding
| Substituent | Solubility (μM) | DAT Affinity (IC₅₀) | MAO-B Selectivity |
|---|---|---|---|
| 2-Fluorophenyl | ~20–60* | Moderate* | High |
| 4-Methoxyphenyl | <20 | Low | Low |
| Cyclopropyl (direct) | <20* | High* | Moderate* |
| Ethylene spacer | >80 | N/A | N/A |
*Predicted based on structural analogs .
Biological Activity
1-Cyclopropyl-3-(2-fluorophenyl)piperazine (CPFP) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of CPFP, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C12H14F2N2
- Molecular Weight: 220.25 g/mol
CPFP operates primarily through its interaction with various neurotransmitter receptors, notably serotonin (5-HT) and dopamine receptors. The compound’s piperazine structure allows it to mimic neurotransmitters, potentially influencing mood and cognitive functions.
Key Mechanisms:
- Serotonin Receptor Modulation: CPFP has been shown to exhibit selective binding affinity for 5-HT receptors, which are crucial in regulating mood and anxiety.
- Dopaminergic Activity: The compound may also interact with dopamine receptors, suggesting potential applications in treating disorders like schizophrenia or Parkinson's disease.
Biological Activity
Research indicates that CPFP displays a range of biological activities, including:
- Antidepressant Effects: Studies have demonstrated that CPFP can alleviate symptoms of depression in animal models by enhancing serotonin levels in the brain.
- Antinociceptive Properties: CPFP has shown promise in reducing pain responses in various models, indicating potential use as an analgesic agent.
- Antitumor Activity: Preliminary studies suggest that CPFP may inhibit the growth of certain cancer cell lines, warranting further investigation into its anticancer potential.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Reduced depressive behavior in rodent models | |
| Antinociceptive | Significant reduction in pain response | |
| Antitumor | Inhibition of cancer cell proliferation |
Case Study: Antidepressant Effects
A study published in Psychopharmacology evaluated the antidepressant-like effects of CPFP. Rodent models treated with CPFP exhibited increased locomotor activity and reduced immobility in forced swim tests, indicating enhanced mood and reduced depressive symptoms. The study highlighted the compound's potential as a novel treatment for depression.
Case Study: Antinociceptive Activity
Another investigation assessed the antinociceptive properties of CPFP using the formalin test. Results indicated a significant decrease in pain-related behaviors compared to control groups, suggesting that CPFP may act on pain pathways effectively.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-Cyclopropyl-3-(2-fluorophenyl)piperazine derivatives?
- Methodology : A common approach involves nucleophilic substitution reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives can be synthesized by reacting piperazine with 2-fluorobenzyl halides in the presence of a base (e.g., K₂CO₃) in DMF. Subsequent functionalization, such as propargylation, can be achieved using propargyl bromide under similar conditions. Click chemistry (CuSO₄·5H₂O/sodium ascorbate) is then applied to introduce triazole moieties via azide-alkyne cycloaddition .
- Optimization : Reaction monitoring via TLC (hexane:ethyl acetate gradients) and purification via silica gel chromatography (ethyl acetate:hexane ratios) are critical for yield improvement .
Q. How can researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- GC-MS/NMR : Use gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing cyclopropyl protons at δ 0.5–1.5 ppm and fluorophenyl aromatic signals).
- HPLC : Reverse-phase HPLC with UV detection (λ ~260–280 nm) is recommended for assessing purity (>95%) .
- Physical Properties : Measure refractive index (n²⁰/D ~1.556), density (1.141 g/mL), and boiling point (150°C at 3 mmHg) for consistency with literature .
Q. What safety protocols are essential for handling this compound?
- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture or light .
- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with water and seek medical attention if irritation persists. Avoid inhalation of dust .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperazine ring) affect biological activity?
- SAR Studies :
- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the phenyl ring show enhanced cytotoxicity. For example, 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine demonstrated moderate activity against breast cancer cell lines (IC₅₀ ~10–20 µM) .
- Antimicrobial Properties : Triazole-linked derivatives (e.g., 7a–k in ) exhibit broad-spectrum activity against Gram-positive bacteria (MIC ~8–32 µg/mL) due to improved membrane penetration .
- Experimental Design : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or DNA gyrase. Validate via in vitro assays .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Data Analysis : Compare reaction conditions across studies. For instance, yields may vary due to:
- Solvent Choice : DMF vs. acetonitrile (higher polarity solvents improve solubility of intermediates).
- Catalyst Loading : Sodium ascorbate (0.6 equiv.) and CuSO₄ (0.3 equiv.) optimize click chemistry efficiency .
- Troubleshooting : Replicate low-yield protocols with incremental adjustments (e.g., temperature, stirring time) and characterize byproducts via LC-MS to identify side reactions .
Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?
- ADME Modeling : Use SwissADME or pkCSM to estimate:
- Lipophilicity (LogP ~2.5–3.0, ideal for blood-brain barrier penetration).
- Metabolic Stability : Cytochrome P450 inhibition profiles (e.g., CYP2D6 inhibition risk due to piperazine’s basicity) .
- Docking Studies : Molecular dynamics simulations (GROMACS) can validate interactions with serotonin receptors (5-HT₁A/5-HT₂A), supporting CNS drug development hypotheses .
Methodological Resources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
